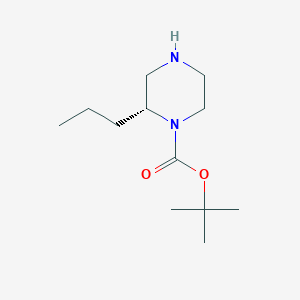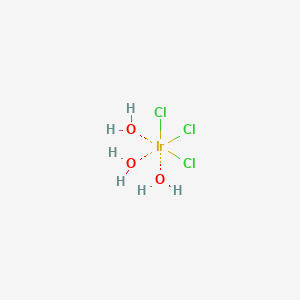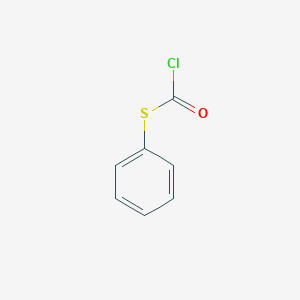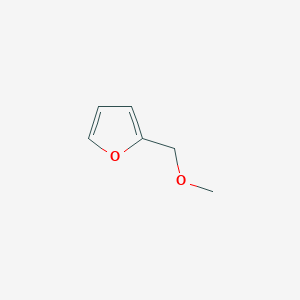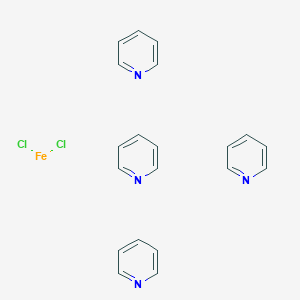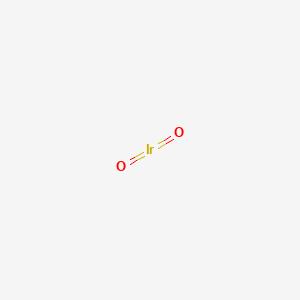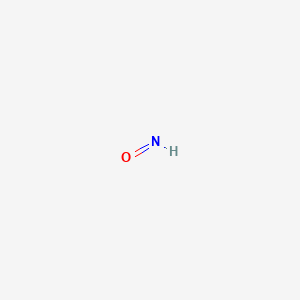
Nitroxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroxyl, also known as HNO, is a highly reactive molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Unlike its closely related counterpart, nitric oxide (NO), which is well known for its vasodilatory effects, nitroxyl has been shown to possess unique pharmacological properties that make it a promising candidate for the treatment of various cardiovascular diseases, cancer, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Chemistry and Biological Effects
Nitroxyl (HNO) is recognized for its unique chemical properties and reactivity, particularly in its interactions with regulatory thiol proteins. These interactions are key to understanding HNO's biological effects, including its potential as a pharmacological agent for heart failure treatment (Bianco et al., 2017).
Role in Polymer Stabilization
Research into 'stable' free radicals, including nitroxyl radicals (nitroxides), has expanded significantly. These radicals have been investigated in the context of light stabilizers for polymers, contributing to the development of more effective stabilization technology (Scott, 1980).
Therapeutic Potential and Signaling
HNO, as the one-electron reduced form of nitric oxide (NO), has a distinct chemical and biological profile. It is being explored as a vasodilator and positive inotropic agent, potentially beneficial for treating heart failure. Its interactions with thiols and thiol-containing proteins are central to its biological actions (Shoman & Aly, 2015).
Vascular Tone Regulation
HNO is emerging as a regulator of vascular tone. Studies have investigated its role in endothelium-dependent relaxation and hyperpolarization in resistance arteries, highlighting its potential significance in vascular health (Andrews et al., 2009).
Imaging in Biological Systems
Innovations in imaging technologies, such as the development of mitochondria-targetable NIR fluorescent probes, have enabled more precise visualization of nitroxyl in living cells. This facilitates a deeper understanding of its physiological or pathological roles (Gong et al., 2016); (Ren et al., 2017).
Experimental Challenges
Studying HNO in biological systems requires a keen understanding of its unique chemical properties to design and interpret experiments effectively. This is essential for exploring its novel biological activity and pharmacological potential (Fukuto et al., 2008).
Controlled Release for Biological Applications
The development of photocontrollable HNO-releasing compounds is significant for biomedical investigations, allowing for site-specific and temporally controlled HNO release in cellular studies (Nakagawa, 2013).
Cardiovascular and Central Nervous Systems
Recent studies have highlighted the impact of HNO in the cardiovascular and central nervous systems, underscoring its potential as a therapeutic agent in cardiovascular disease (Kemp-Harper, 2011).
Imaging of Biological Nitroxyl
The design and synthesis of near-infrared fluorescent probes have advanced the imaging of biological nitroxyl, enabling the study of its biosynthesis and bioactivities in living cells (Tan et al., 2015).
Propiedades
Número CAS |
14332-28-6 |
|---|---|
Nombre del producto |
Nitroxyl |
Fórmula molecular |
HNO |
Peso molecular |
31.014 g/mol |
Nombre IUPAC |
nitroxyl |
InChI |
InChI=1S/HNO/c1-2/h1H |
Clave InChI |
ODUCDPQEXGNKDN-UHFFFAOYSA-N |
SMILES |
N=O |
SMILES canónico |
N=O |
Otros números CAS |
14332-28-6 |
Sinónimos |
azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





